N-(3-anilino-3-oxopropyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide
Description
N-(3-anilino-3-oxopropyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of amides. This compound features a pyrrolidine ring, a thiophene moiety, and an aniline group, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(3-anilino-3-oxopropyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-18(22-15-6-2-1-3-7-15)10-11-21-20(26)17-9-4-12-23(17)19(25)14-16-8-5-13-27-16/h1-3,5-8,13,17H,4,9-12,14H2,(H,21,26)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJARCJKQQVFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CS2)C(=O)NCCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-anilino-3-oxopropyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Aniline Group: The aniline group can be attached through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-anilino-3-oxopropyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-anilino-3-oxopropyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Pathways: Affecting biochemical pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3-anilino-3-oxopropyl)-1-(2-furanylacetyl)pyrrolidine-2-carboxamide: Similar structure with a furan ring instead of a thiophene ring.
N-(3-anilino-3-oxopropyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide: Contains a phenyl group instead of a thiophene ring.
Uniqueness
N-(3-anilino-3-oxopropyl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
